N-(furan-2-ylmethylene)cyclohexanamine

Description

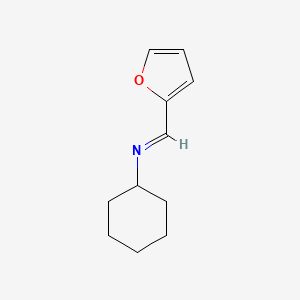

N-(Furan-2-ylmethylene)cyclohexanamine is a Schiff base synthesized via the condensation of furan-2-carboxaldehyde with cyclohexanamine. This compound belongs to a class of furan-derived imines, which are structurally characterized by a planar imine (-C=N-) linkage connecting a furan moiety and a cyclohexyl group.

Properties

CAS No. |

69819-61-0 |

|---|---|

Molecular Formula |

C11H15NO |

Molecular Weight |

177.24 g/mol |

IUPAC Name |

N-cyclohexyl-1-(furan-2-yl)methanimine |

InChI |

InChI=1S/C11H15NO/c1-2-5-10(6-3-1)12-9-11-7-4-8-13-11/h4,7-10H,1-3,5-6H2 |

InChI Key |

JJXUIVYSXQTYGH-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)N=CC2=CC=CO2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(furan-2-ylmethylene)cyclohexanamine typically involves the condensation reaction between cyclohexylamine and furfural. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods: This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: N-(furan-2-ylmethylene)cyclohexanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the Schiff base back to the primary amine and aldehyde.

Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents.

Major Products Formed:

Oxidation: Formation of furan-2-carboxylic acid derivatives.

Reduction: Regeneration of cyclohexylamine and furfural.

Substitution: Various substituted furan derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethylene)cyclohexanamine involves its ability to form complexes with metal ions through the azomethine nitrogen and furan oxygen atoms. These complexes can interact with biological molecules, leading to various biological effects. The compound’s antimicrobial and anticancer activities are attributed to its ability to disrupt cellular processes and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares key structural and physicochemical features of N-(furan-2-ylmethylene)cyclohexanamine with similar compounds:

Key Observations:

- Electron Effects: Halogenated benzeneimines (Br, Cl, NO₂) exhibit electron-withdrawing properties, which may stabilize the imine bond or modulate receptor interactions .

Pharmacological Activities

Analgesic and CNS Depressant Effects

- Benzeneimine Derivatives (4-Bromo, 4-Nitro, 4-Chloro):

- This compound: No direct pharmacological data are available. However, the cyclohexyl group may prolong biological half-life due to reduced metabolic degradation compared to aromatic amines .

Antioxidant Activity

- N-Phenyl-2-furohydroxamic Acid (11): Exhibited radical scavenging activity in DPPH and β-carotene assays, with IC₅₀ values comparable to butylated hydroxyanisole (BHA) .

Biological Activity

N-(furan-2-ylmethylene)cyclohexanamine is a heterocyclic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a furan ring attached to a cyclohexylamine moiety, with the molecular formula . The compound's unique structure imparts distinct steric and electronic properties, influencing its reactivity and biological activity. The mechanism of action is primarily attributed to its ability to form complexes with metal ions through the azomethine nitrogen and furan oxygen atoms, which can interact with various biological molecules.

The biological effects of this compound can be summarized as follows:

- Metal Ion Complexation : The compound can form complexes with metal ions, which may disrupt cellular processes.

- Induction of Apoptosis : It has shown potential in inducing apoptosis in cancer cells, contributing to its anticancer properties.

- Antimicrobial Activity : The compound exhibits antimicrobial effects, potentially through interference with bacterial cellular functions.

Anticancer Properties

Research indicates that this compound may possess significant anticancer activity. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, it has been tested against human pancreatic cancer (Patu8988), esophagus cancer (ECA109), and gastric cancer (SGC7901) cell lines using MTT assays. The results showed promising cytotoxic effects, suggesting its potential as an anticancer agent .

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown effectiveness against a range of bacteria, including Escherichia coli and Staphylococcus aureus. The mechanism behind this activity may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide | Schiff Base | Antimicrobial |

| N-(furan-2-ylmethylene)aniline | Aromatic Amine | Anticancer |

| N-(furan-2-ylmethyl)cyclohexanamine | Heterocyclic Amine | Antimicrobial, Anticancer |

The cyclohexylamine moiety in this compound contributes to its distinct biological profile compared to these similar compounds.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of this compound:

- Anticancer Study : A study evaluated the cytotoxic effects on various cancer cell lines using MTT assays. The compound showed IC50 values indicating significant growth inhibition, particularly against SGC7901 cells.

- Antimicrobial Evaluation : In vitro tests demonstrated that this compound exhibited broad-spectrum antimicrobial activity. The minimum inhibitory concentration (MIC) was determined for several bacterial strains, confirming its potential utility in treating bacterial infections.

- Mechanistic Insights : Research has explored the interaction of this compound with specific molecular targets, revealing that it modulates enzyme activities through hydrogen bonding and π–π interactions facilitated by the furan ring.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.